molecular formula C15H14ClNOS B5708403 N-(3-chlorobenzyl)-2-(phenylthio)acetamide

N-(3-chlorobenzyl)-2-(phenylthio)acetamide

Cat. No. B5708403
M. Wt: 291.8 g/mol
InChI Key: DKLPZXHKQSFPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-(phenylthio)acetamide, also known as CBPTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBPTA is a thioamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is not fully understood. However, it has been proposed that N-(3-chlorobenzyl)-2-(phenylthio)acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth. N-(3-chlorobenzyl)-2-(phenylthio)acetamide has also been shown to have antibacterial properties.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-2-(phenylthio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal models. However, N-(3-chlorobenzyl)-2-(phenylthio)acetamide has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-2-(phenylthio)acetamide. One area of research is the development of N-(3-chlorobenzyl)-2-(phenylthio)acetamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the mechanism of action of N-(3-chlorobenzyl)-2-(phenylthio)acetamide, which may lead to a better understanding of its therapeutic potential. Additionally, the synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide derivatives may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion:
N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a promising compound that has potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. The synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a complex process that requires expertise in organic chemistry. Future research on N-(3-chlorobenzyl)-2-(phenylthio)acetamide may lead to the development of new drugs for the treatment of cancer and inflammation.

Synthesis Methods

N-(3-chlorobenzyl)-2-(phenylthio)acetamide is synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate to form 3-chlorobenzylthioacetate. This intermediate is then reacted with phenylmagnesium bromide to form the final product, N-(3-chlorobenzyl)-2-(phenylthio)acetamide. The synthesis of N-(3-chlorobenzyl)-2-(phenylthio)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3-chlorobenzyl)-2-(phenylthio)acetamide has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-13-6-4-5-12(9-13)10-17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPZXHKQSFPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-2-(phenylsulfanyl)acetamide

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